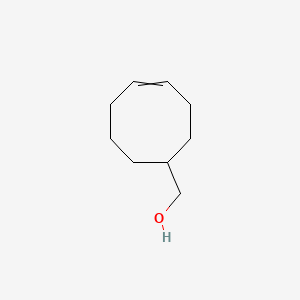

Cyclooct-4-en-1-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclooct-4-en-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZVYEMGCKZCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338424 | |

| Record name | 4-Cyclooctene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13366-81-9 | |

| Record name | 4-Cyclooctene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclooct 4 En 1 Ylmethanol and Its Stereoisomeric Analogues

Stereoselective Synthesis of (4Z)-Cyclooct-4-en-1-ylmethanol

The synthesis of the cis-isomer, (4Z)-cyclooct-4-en-1-ylmethanol, serves as the foundational step for accessing its trans counterpart. The construction of the eight-membered ring with control over the double bond geometry is a key challenge.

Established Chemical Transformations for Cyclooctene (B146475) Formation

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of functionalized cyclooctenes. researchgate.netacs.orgnih.gov This method involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the formation of the cyclic alkene from an acyclic diene precursor. The success of RCM is dependent on several factors, including the choice of catalyst and the structure of the diene substrate. researchgate.net For instance, the synthesis of highly functionalized cyclooctenes, which can serve as precursors to cyclooct-4-en-1-ylmethanol, has been achieved using both first and second-generation Grubbs' catalysts. acs.orgnih.gov

Another classical approach to the cyclooctene core involves the functionalization of readily available 1,5-cyclooctadiene. This method provides a convergent route to various substituted cyclooctene derivatives.

Approaches for the Regio- and Stereocontrolled Introduction of the Hydroxymethyl Group

The introduction of the hydroxymethyl (-CH2OH) group onto the cyclooctene scaffold can be achieved through several regioselective methods. One common strategy is the hydroboration-oxidation of a suitable cyclooctadiene precursor. The hydroboration of 1,5-cyclooctadiene with borane or its derivatives, followed by oxidative workup, can yield alcohol products. organic-chemistry.org While the reaction of 1,5-cyclooctadiene with borane typically leads to the bicyclic 9-borabicyclo[3.3.1]nonane (9-BBN), epa.govacs.org controlled mono-hydroboration can, in principle, provide a route to cyclooctenol derivatives. The anti-Markovnikov nature of the hydroboration-oxidation sequence ensures the formation of the primary alcohol when applied to a terminal alkene. organic-chemistry.org

Alternatively, direct C-H functionalization or metalation of the cyclooctadiene ring can be employed. For example, 1,5-cyclooctadiene can be lithiated using superbase conditions and subsequently reacted with electrophiles like ethylene oxide to introduce a hydroxyethyl side chain, which can be considered a homolog of the desired hydroxymethyl group. soton.ac.uk

Preparation of (4E)-Cyclooct-4-en-1-ylmethanol and Related Trans-Cyclooctene (B1233481) Derivatives

The synthesis of (E)-cyclooctenes, or trans-cyclooctenes, is of significant interest due to their unique reactivity stemming from ring strain. These compounds are valuable in various applications, including bioorthogonal chemistry. nih.gov

Photoisomerization Strategies and Continuous Flow Reactor Applications

The most direct method for synthesizing trans-cyclooctenes from their more stable cis-isomers is through photochemical isomerization. nih.gov This process typically involves irradiating a solution of the cis-cyclooctene derivative with UV light (e.g., at 254 nm) in the presence of a singlet sensitizer (B1316253), such as methyl benzoate. nih.gov

However, the photochemical equilibrium often strongly favors the cis-isomer. To overcome this limitation and achieve preparatively useful yields, a clever strategy involving a closed-loop flow reactor is employed. nih.gov In this setup, the reaction mixture is continuously circulated through a column containing silica (B1680970) gel impregnated with silver nitrate (AgNO₃). The strained trans-isomer selectively complexes with the silver ions and is retained on the column, while the unreacted cis-isomer is returned to the photoreactor for further irradiation. This in-situ separation effectively drives the equilibrium towards the formation of the trans-product. Once the reaction is complete, the trans-cyclooctene derivative is liberated from the silver nitrate complex by treatment with ammonia. nih.govnih.gov This flow chemistry approach is necessary for obtaining good yields, as analogous batch reactions are often low-yielding. nih.gov

| Parameter | Description | Reference |

| Method | UV-induced photoisomerization with a singlet sensitizer. | nih.gov |

| Wavelength | Typically 254 nm. | nih.gov |

| Challenge | Equilibrium favors the more stable cis-isomer. | nih.gov |

| Solution | Closed-loop flow reactor with in-line Ag(I) trapping. | nih.gov |

| Trapping Agent | Silver nitrate (AgNO₃) on silica gel. | nih.gov |

| Elution | Treatment with aqueous ammonia to release the trans-isomer. | nih.gov |

Synthetic Routes to Fused Cyclooctene Systems, e.g., Bicyclo[6.1.0]non-4-en-9-ylmethanol (s-TCO)

To further enhance the reactivity of trans-cyclooctenes, conformationally strained derivatives have been developed. A key example is the class of cis-fused cyclopropane derivatives of trans-cyclooctene, often referred to as s-TCO (strained trans-cyclooctene). nih.gov The fusion of the cyclopropane ring forces the eight-membered ring into a highly strained half-chair conformation, which significantly accelerates its reaction rates in cycloadditions. nih.gov The synthesis of the corresponding alcohol, bicyclo[6.1.0]non-4-en-9-ylmethanol, involves creating the bicyclic core structure, which can then be subjected to the photoisomerization and trapping protocol described above to obtain the desired trans-isomer.

Derivatization and Functionalization Strategies of Cyclooct-4-en-1-ylmethanol

The presence of both a hydroxyl group and a double bond in the cyclooct-4-en-1-ylmethanol scaffold allows for a wide range of chemical modifications. These transformations can be directed at either the hydroxyl moiety for the attachment of linkers and conjugation to other molecules, or at the olefin for the introduction of new functional groups and the construction of more complex molecular architectures.

Transformations at the Hydroxyl Moiety for Conjugation and Linker Integration

The primary alcohol of cyclooct-4-en-1-ylmethanol serves as a convenient handle for the introduction of various functionalities through well-established chemical transformations. These modifications are crucial for the integration of the cyclooctene scaffold into larger molecules, such as bioconjugates or materials.

Esterification: The hydroxyl group can be readily converted to an ester linkage. This reaction is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride under appropriate conditions. For example, enzymatic acylation using lipases has been employed for the kinetic resolution of related cyclooctene diols, highlighting the accessibility of the hydroxyl group for ester formation. mdpi.com

Etherification: The formation of an ether linkage provides a stable connection to other molecular fragments. Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a common method. Alternatively, other methods for etherification that are chemoselective for alcohols in the presence of other functional groups can be employed. organic-chemistry.org

Carbamate Formation: For applications in bioconjugation and drug delivery, the hydroxyl group can be converted to a carbamate. This is often achieved by reaction with an isocyanate or by a two-step procedure involving activation of the alcohol with a chloroformate followed by reaction with an amine. This linkage is particularly important for creating prodrugs that can release an active compound under specific conditions.

| Transformation | Reagents and Conditions | Product Type | Application |

|---|---|---|---|

| Esterification | Carboxylic acid, DCC/DMAP or Acid chloride, pyridine | Ester | Prodrugs, protecting group |

| Etherification | NaH, Alkyl halide (Williamson) | Ether | Linker integration, stable conjugates |

| Carbamate Formation | Isocyanate or Phosgene equivalent then amine | Carbamate | Bioconjugation, click-to-release systems |

Selective Olefin Functionalization in Cyclooct-4-en-1-ylmethanol Scaffolds

The endocyclic double bond in cyclooct-4-en-1-ylmethanol presents a site for a variety of addition and transformation reactions. The challenge often lies in achieving selectivity for the olefin in the presence of the hydroxyl group, or vice versa.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, leading to the formation of a diol. The use of sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the regioselectivity of the hydroboration step. researchgate.netwikipedia.orgnih.govmasterorganicchemistry.commasterorganicchemistry.com This transformation introduces a second hydroxyl group, providing another point for further functionalization.

Dihydroxylation: The syn-dihydroxylation of the olefin can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. This reaction also yields a diol, but with a different stereochemical outcome compared to the hydroboration-oxidation sequence.

Heck Reaction: The palladium-catalyzed Heck reaction provides a powerful method for the formation of carbon-carbon bonds at the olefin. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the coupling of the alkene with an aryl or vinyl halide, leading to the introduction of a new substituent on the cyclooctene ring. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

| Reaction | Reagents and Conditions | Product | Key Feature |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN; 2. H₂O₂, NaOH | Cyclooctane-1,5-diol | Anti-Markovnikov, syn-addition |

| Dihydroxylation | OsO₄ (catalytic), NMO or cold, dilute KMnO₄ | Cyclooctane-1,4-diol | Syn-addition |

| Heck Reaction | Aryl/Vinyl halide, Pd catalyst, base | Aryl/Vinyl-substituted cyclooctenol | C-C bond formation |

Advanced Organic Synthesis Routes Utilizing Cyclooctene Precursors

The construction of the cyclooctene core itself is a key aspect of the synthesis of cyclooct-4-en-1-ylmethanol and its analogues. Various advanced organic synthesis methodologies, including cyclization reactions, ring expansions, and transition metal-catalyzed transformations, have been developed to access these eight-membered rings.

Cyclization Reactions and Ring Expansion Methodologies

Building medium-sized rings like cyclooctene can be challenging due to unfavorable entropic and enthalpic factors. However, several powerful strategies have emerged to overcome these difficulties.

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of cyclic olefins, including functionalized cyclooctenes. researchgate.netnih.govnih.govrsc.orgunimi.it This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular metathesis of a diene precursor to form the cyclic alkene. The stereochemistry and substitution pattern of the starting diene can influence the efficiency of the cyclization.

Dowd-Beckwith Ring Expansion: This free-radical-mediated ring expansion reaction provides a method for converting a smaller cyclic β-keto ester into a larger ring system. wikipedia.orgexpertsmind.comnih.gov The reaction is initiated by the formation of an alkyl radical from an α-haloalkyl substituent, which then attacks the carbonyl group to form a bicyclic intermediate. This intermediate then rearranges to the ring-expanded product. For example, a cyclohexanone derivative can be expanded to a cyclodecanone, which could serve as a precursor to a cyclooctene system after further transformations.

| Methodology | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Acyclic diene | Grubbs' or Schrock's catalyst | Functionalized cyclooctene |

| Dowd-Beckwith Ring Expansion | Cyclic β-keto ester with α-haloalkyl side chain | AIBN, Bu₃SnH | Ring-expanded cyclic ketone |

Transition Metal-Catalyzed Transformations for Carbon-Carbon Bond Formation

Transition metal catalysis offers a versatile platform for the construction and functionalization of cyclooctene precursors. These methods allow for the precise formation of carbon-carbon bonds, enabling the introduction of the hydroxymethyl group or other essential functionalities.

Palladium-Catalyzed Allylic Alkylation: The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic leaving group with a nucleophile. nih.govmdpi.comnih.govdatapdf.comrsc.org In the context of cyclooctene synthesis, a cyclooctenyl acetate (B1210297) or carbonate can be reacted with a variety of carbon nucleophiles to introduce new substituents. This reaction is particularly useful for creating quaternary carbon centers.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.orgd-nb.inforesearchgate.net A cyclooctenyl triflate, for instance, can be coupled with an organoboronic acid to form a new carbon-carbon bond on the ring. This reaction is known for its high functional group tolerance.

Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide or triflate. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgyoutube.com This method is also highly effective for the formation of C-C bonds and can be applied to cyclooctenyl substrates to introduce a variety of alkyl, aryl, or vinyl groups.

| Reaction | Cyclooctene Precursor | Coupling Partner | Catalyst System |

|---|---|---|---|

| Allylic Alkylation (Tsuji-Trost) | Cyclooctenyl acetate/carbonate | Carbon nucleophile (e.g., malonate) | Pd(0) complex, phosphine ligand |

| Suzuki Coupling | Cyclooctenyl triflate/halide | Organoboronic acid/ester | Pd(0) complex, base |

| Negishi Coupling | Cyclooctenyl halide/triflate | Organozinc reagent | Pd(0) or Ni(0) complex |

Chemical Reactivity and Mechanistic Investigations of Cyclooct 4 En 1 Ylmethanol Derivatives

Cycloaddition Reactions of Strained Cyclooctene (B146475) Systems

The high ring strain energy of trans-cyclooctene (B1233481), calculated to be substantially higher than its cis-isomer, is the primary driver for its rapid participation in cycloaddition reactions. researchgate.net This reactivity allows for the formation of stable cyclic products through various pathways.

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition that occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.org In this context, trans-cyclooctene derivatives, such as those derived from (E)-Cyclooct-4-enol, serve as highly reactive, strained dienophiles. sigmaaldrich.comsigmaaldrich.com The most prominent application of this reaction is the "tetrazine ligation," which involves the rapid cycloaddition between a TCO derivative and an electron-deficient 1,2,4,5-tetrazine. creative-biolabs.comtcichemicals.com

The mechanism proceeds through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen, resulting in a stable dihydropyridazine product which can then oxidize to the corresponding pyridazine. creative-biolabs.comnih.gov This reaction is recognized as one of the fastest bioorthogonal reactions currently known. creative-biolabs.comrsc.org Its efficiency and biocompatibility have made it a widely used tool for in vivo applications, including pretargeted imaging and therapy. rsc.orgnih.gov

The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹ in some cases. researchgate.net This rapid reactivity is primarily attributed to the relief of ring strain in the TCO upon forming the transition state. The reaction rate is influenced by the electronic properties of both the TCO (dienophile) and the tetrazine (diene). nih.gov

TCO Reactivity : The reactivity of TCOs can be enhanced by introducing electron-donating groups (EDGs), which raise the energy level of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. nih.gov

Tetrazine Reactivity : Conversely, the reactivity of tetrazines is increased by attaching electron-withdrawing groups (EWGs) to the heterocyclic ring, which lowers the LUMO energy. nih.gov

The combination of a highly strained TCO and an electronically activated tetrazine leads to extremely high reaction rates, enabling efficient ligation even at very low concentrations. nih.gov

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

|---|---|---|---|

| sTCO (conformationally strained) | 3,6-bisalkyl-tetrazine | 23,800 | 25% ACN/PBS |

| Allylic substituted TCO | 3,6-bisalkyl-tetrazine | 3.14 | ACN, 20°C |

| General TCO | Highly reactive tetrazine | >50,000 | Aqueous media |

| d-TCO / s-TCO | Unspecified tetrazine | up to 3 x 10⁶ | Not specified |

The stereochemistry of the trans-cyclooctene ring plays a critical role in its reactivity. For substituted TCO derivatives, different regio- and stereoisomers exhibit distinct reaction rates. For example, in TCO-NPC (N-succinimidyl carbonate) esters, isomers where the reactive group is in an axial position are generally more reactive in IEDDA reactions than their equatorial counterparts. tcichemicals.com Furthermore, substitution at the 4-position of the TCO ring tends to yield higher reactivity compared to substitution at the 2-position. tcichemicals.com This stereoelectronic effect highlights the importance of the dienophile's conformation in achieving an optimal transition state geometry for the cycloaddition.

Structurally related to cyclooctenes are cyclooctynes, which are also highly strained eight-membered rings containing a triple bond. These compounds are central to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. nanotechnology.blog The reaction involves a [3+2] cycloaddition between a strained alkyne and an organic azide to form a stable triazole. nih.gov The significant release of ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. nih.gov

The reactivity of cyclooctynes in SPAAC is governed by the degree of ring strain and electronic factors. Computational studies using density functional theory (DFT) have shown that the activation barrier for the cycloaddition is significantly lower for strained cyclooctynes compared to linear alkynes. nih.govnih.gov This is because the alkyne in a cyclooctyne is already distorted from its ideal linear geometry, reducing the energetic penalty required to reach the bent transition state geometry. nih.govacs.org For example, the activation energy for phenyl azide addition to cyclooctyne is significantly lower than for its addition to a linear alkyne. nih.gov Modifications to the cyclooctyne scaffold, such as the inclusion of fluorine atoms or fusing aromatic rings (e.g., in dibenzocyclooctynol, DIBO), can further enhance reaction rates. nih.govuu.nl

Beyond azides, strained cyclooctynes and cyclooctenes can undergo 1,3-dipolar cycloadditions with a variety of other 1,3-dipoles. The high reactivity endowed by ring strain makes these systems versatile partners in forming various five-membered heterocyclic rings. Examples of such dipoles include:

Nitrones : The strain-promoted alkyne-nitrone cycloaddition (SPANC) reacts a strained cyclooctyne with a nitrone to yield a stable N-alkylated isoxazoline product. researchgate.net

Nitrile Oxides : These dipoles react readily with strained alkynes like DIBO in catalyst-free cycloadditions to form isoxazolines. researchgate.net

Diazo Compounds : Strained cyclooctynes can react with diazo compounds in strain-promoted [3+2] cycloadditions to furnish pyrazole-based structures. researchgate.net

These reactions expand the toolkit of bioorthogonal chemistry, offering alternative pathways for conjugation with kinetics that can be comparable or even superior to SPAAC. researchgate.net

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions with Heterodienes

Rearrangement Processes in Cyclooct-4-en-1-ylmethanol-Derived Structures

A significant chemical characteristic of derivatives of (E)-Cyclooct-4-enol is the potential for isomerization of the strained trans (E) double bond to the more thermodynamically stable cis (Z) configuration. The trans-cyclooctene (TCO) isomer is the kinetically active species in IEDDA reactions, while the corresponding cis-cyclooctene (CCO) is significantly less reactive, or effectively unreactive, under the same conditions. researchgate.netnih.gov

This isomerization represents a major limitation for the practical application of TCO-based reagents, as the loss of the trans geometry leads to a drastic decrease in the efficiency of the desired cycloaddition. nih.gov The process can be influenced by factors such as exposure to light, heat, or certain chemical environments. Therefore, careful synthesis, purification, and storage protocols are essential to maintain the isomeric purity and reactivity of TCO derivatives intended for bioorthogonal applications. nih.gov For example, a new synthesis for 1-(aminomethyl)-trans-cyclooct-4-ene (amTCO) utilized a phthalimide protecting group which also acted as a photosensitizer to facilitate the key isomerization step to the trans form. researchgate.net

Skeletal Rearrangements Induced by Ring Strain and Functional Group Proximity

The medium-sized eight-membered ring of cyclooct-4-en-1-ylmethanol possesses a significant degree of ring strain and transannular strain. This stored energy can serve as a thermodynamic driving force for skeletal rearrangements, particularly those involving intramolecular participation of the hydroxymethyl group. The proximity of the C1-methanol substituent to the C4-C5 double bond allows for transannular cyclization reactions, typically under acidic conditions.

In these reactions, protonation of the double bond generates a transient cyclooctyl cation. The intramolecular nucleophilic attack by the hydroxyl oxygen can then proceed, leading to the formation of thermodynamically more stable bicyclic ether systems. Two primary bicyclic skeletons can be formed through this pathway: the [4.2.1] and [3.3.1] systems.

9-Oxabicyclo[4.2.1]nonane: This is often the kinetically favored product, resulting from the attack of the hydroxyl group at the C5 position (1,5-cyclization).

9-Oxabicyclo[3.3.1]nonane: This product arises from the hydroxyl group attacking the C4 position (1,4-cyclization).

The selectivity between these pathways is governed by a combination of factors, including the specific reaction conditions, the substitution pattern on the ring, and the conformational preferences of the carbocation intermediate. Analogous studies on cis-4-(benzylamino)-2-cyclooctenol have demonstrated that intramolecular cyclization readily yields the corresponding N-benzyl-9-azabicyclo[4.2.1]non-7-ene, highlighting the favorability of the [4.2.1] framework in related systems. reddit.com

Table 1: Potential Products of Transannular Cyclization of Cyclooct-4-en-1-ylmethanol

| Reactant | Conditions | Potential Bicyclic Product(s) | Ring System |

|---|---|---|---|

| Cyclooct-4-en-1-ylmethanol | H⁺ (e.g., H₂SO₄, TsOH) | 9-Oxabicyclo[4.2.1]nonane | [4.2.1] |

Dynamic Spiro-Activation Phenomena

While less common than transannular cyclizations, the structure of cyclooct-4-en-1-ylmethanol derivatives presents the potential for dynamic spiro-activation. This phenomenon involves the formation of a transient spirocyclic intermediate that activates the molecule for a subsequent transformation. For example, if the primary alcohol is first oxidized to a carboxylic acid, the resulting cyclooct-4-en-1-ylmethanoic acid could, in principle, undergo an intramolecular reaction.

Under activating conditions (e.g., conversion to an acyl halide or mixed anhydride), the carboxyl group could attack the double bond to form a transient spirocyclic acylium ion or a spiro-lactone. The formation of such a strained spiro intermediate could facilitate subsequent rearrangements or reactions with external nucleophiles, representing a form of activation. However, specific examples of this pathway for cyclooct-4-en-1-ylmethanol derivatives are not extensively documented in the literature, and this reactivity remains a subject of theoretical interest based on established chemical principles.

Nucleophilic and Electrophilic Reactivity of the Cyclooctene Double Bond

The C4-C5 double bond in cyclooct-4-en-1-ylmethanol is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles.

Electrophilic Additions: The double bond readily undergoes classic electrophilic addition reactions. The stereochemical outcome of these reactions can be influenced by the directing effect of the hydroxymethyl substituent.

Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide, 9-oxabicyclo[6.1.0]nonan-4-ylmethanol. The hydroxymethyl group can direct the epoxidizing agent via hydrogen bonding, leading to a preference for syn-epoxidation relative to the substituent.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) proceeds via a cyclic halonium ion intermediate, typically resulting in anti-addition products.

Hydroboration-Oxidation: This two-step sequence provides a route to the corresponding diol, with the boron adding to the less sterically hindered face of the double bond.

Nucleophilic Reactivity: The electron-rich double bond itself is not inherently reactive towards nucleophiles. However, its reactivity is dramatically enhanced in its trans configuration. While the common isomer is (Z)-cyclooct-4-en-1-ylmethanol nih.gov, the principles of reactivity derived from the highly studied trans-cyclooctene (TCO) systems are relevant. trans-Cyclooctenols are exceptionally reactive in strain-promoted cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines, a cornerstone of bioorthogonal "click chemistry". sigmaaldrich.com This high reactivity is a direct consequence of the severe ring strain released upon rehybridization of the alkene carbons from sp² to sp³.

Oxidation and Reduction Chemistry Applied to Cyclooct-4-en-1-ylmethanol Structures

The presence of two distinct functional groups allows for selective oxidation and reduction reactions.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, cyclooct-4-en-1-carbaldehyde, or further to the carboxylic acid. The choice of reagent is critical to avoid unwanted reactions at the double bond. Mild, chromium-free conditions are often preferred.

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (TEA). It is highly effective for generating aldehydes from primary alcohols at low temperatures. chemistrysteps.comyoutube.com

Dess-Martin Periodinane (DMP): This reagent provides a convenient and high-yielding method for oxidation to the aldehyde under neutral and mild conditions. youtube.com

Pyridinium Chlorochromate (PCC): A classic chromium(VI) reagent that reliably oxidizes primary alcohols to aldehydes, though concerns over chromium waste have led to the increased use of alternatives like Swern and DMP. reddit.comyoutube.com

Table 2: Comparison of Mild Oxidation Methods for Cyclooct-4-en-1-ylmethanol

| Method | Key Reagents | Typical Conditions | Product | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Anhydrous CH₂Cl₂, low temp (-78 °C) | Aldehyde | High yield, chromium-free; requires low temp, can have malodorous byproducts. chemistrysteps.com |

| Dess-Martin (DMP) | Dess-Martin Periodinane | CH₂Cl₂, room temperature | Aldehyde | Mild, neutral conditions, high yield; reagent is expensive and can be explosive under heat. youtube.com |

Reduction: The primary target for reduction is the double bond.

Catalytic Hydrogenation: The most common method involves treating the molecule with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This reaction selectively reduces the double bond to yield cyclooctylmethanol, leaving the alcohol group intact.

Computational Studies on Reaction Mechanisms and Electronic Structures

Computational chemistry provides invaluable tools for understanding the complex reactivity of cyclooctene derivatives. Methods like Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, transition states, and the electronic factors that control reactivity and selectivity. nih.gov

By calculating the potential energy surface for a given reaction, computational models can provide a step-by-step energy profile. This is particularly useful for analyzing the skeletal rearrangements of cyclooct-4-en-1-ylmethanol. DFT calculations can determine the relative activation barriers for the formation of the 9-oxabicyclo[4.2.1]nonane versus the 9-oxabicyclo[3.3.1]nonane system. These calculations would involve locating the transition state structures for each intramolecular cyclization pathway and comparing their energies to elucidate the kinetic preference. Such studies often reveal that subtle conformational differences in the transition state can lead to significant differences in activation energy, thereby explaining the observed product ratios.

Theoretical models are highly effective at predicting chemical reactivity and selectivity. The Distortion/Interaction model (also known as the Activation Strain model) is a powerful paradigm for analyzing activation barriers. nih.gov The barrier (ΔE‡) is decomposed into two components:

Distortion Energy (ΔE‡dist): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state. For cyclooctene derivatives, this term is heavily influenced by ring strain.

Interaction Energy (ΔE‡int): The actual interaction energy (e.g., steric, electrostatic, orbital) between the distorted reactants in the transition state.

This model has been successfully applied to predict the reactivities of strained alkenes and alkynes in cycloaddition reactions. nih.gov For electrophilic additions to cyclooct-4-en-1-ylmethanol, computational analysis of the transition states for attack on the two different faces of the double bond can predict the stereoselectivity. By comparing the energies of the transition states leading to the syn and anti products, a quantitative prediction of the diastereomeric ratio can be made, often revealing the subtle non-covalent interactions (like hydrogen bonding) that control the reaction's outcome.

Applications in Chemical Biology and Advanced Materials

Bioorthogonal Ligation Chemistry Utilizing Cyclooctene (B146475) Derivatives

The cornerstone of the utility of trans-cyclooctene (B1233481) (TCO) derivatives is their exceptionally rapid and selective reaction with 1,2,4,5-tetrazines. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^7 M⁻¹s⁻¹. mdpi.com This high reactivity allows for the labeling and manipulation of biomolecules at very low, physiologically relevant concentrations. The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. mdpi.com

Site-Specific Protein and Biomacromolecule Functionalization

Achieving site-specific modification of proteins is crucial for understanding their function and for creating precisely engineered therapeutic agents. TCO derivatives provide a powerful tool for this purpose. By incorporating a TCO moiety at a specific location on a protein, researchers can "click" on a wide array of functional probes, drugs, or other biomolecules that have been tagged with a complementary tetrazine.

One elegant strategy involves enzymatic labeling. For instance, proteins containing a specific recognition sequence (like a C-terminal CVIA sequence) can be enzymatically modified by protein farnesyltransferase (PFTase) using a TCO-containing analogue of geranyl diphosphate. This process attaches the TCO handle to a specific cysteine residue, enabling subsequent, highly efficient labeling with a tetrazine-functionalized molecule. This method avoids the use of potentially toxic copper catalysts required by other click chemistry reactions, making it highly suitable for live-cell applications.

Modular Construction and Stabilization of Nucleic Acid Nanoparticles

Nucleic acid nanoparticles (NANPs) are self-assembling nanostructures made from DNA or RNA that offer a highly programmable platform for therapeutic and diagnostic applications. mdpi.com The modularity of these structures allows for their functionalization with various components, such as targeting ligands, imaging agents, and therapeutic cargo. nih.gov

Bioorthogonal chemistry with TCO derivatives provides a robust method for the construction and functionalization of these nanoparticles. Nucleotides modified with a TCO group can be synthesized and incorporated into DNA or RNA strands using enzymatic methods like primer extension. acs.orgnih.gov These TCO-functionalized oligonucleotides can then serve as reactive handles on the surface of an assembled nanoparticle. By introducing tetrazine-modified components, researchers can "click" them onto the NANP scaffold with high precision and efficiency. mdpi.com This approach facilitates the creation of multifunctional nanoparticles with controlled stoichiometry and spatial arrangement of their components, which is critical for applications in targeted drug delivery and bioimaging. mdpi.comnih.gov

"Click-to-Release" Strategies for Controlled Molecular Release

Beyond simple conjugation, the TCO-tetrazine ligation can be engineered to trigger the release of a molecule of interest. This "click-to-release" strategy is a powerful tool for developing prodrugs that activate only at a specific target site. In this design, a therapeutic agent is "caged" by linking it to the TCO scaffold through a self-immolative carbamate linker. The TCO-caged molecule is inert until it encounters a tetrazine. The ensuing IEDDA reaction initiates an electronic cascade that leads to the cleavage of the carbamate bond, releasing the active drug, carbon dioxide, and nitrogen gas.

This strategy offers precise spatiotemporal control over drug release. For example, a TCO-caged drug can be administered systemically, followed by a targeted delivery of a tetrazine to the desired tissue (e.g., a tumor), ensuring that the drug is released predominantly at that site, thereby minimizing systemic toxicity. The reactivity of these systems is highly dependent on the stereochemistry of the cyclooctene, with axial isomers reacting significantly faster than their equatorial counterparts. tcichemicals.com

Development of Chemical Probes for Advanced Imaging and Sensing

The unique properties of the TCO-tetrazine reaction have been harnessed to create a new generation of chemical probes for advanced biological imaging and sensing applications.

Design of Fluorogenic Systems for Live-Cell and Super-Resolution Microscopy

A significant challenge in fluorescence microscopy is distinguishing the signal from the probe against background fluorescence. Fluorogenic probes, which are non-fluorescent until they react with their target, address this challenge by providing a "turn-on" signal. The TCO-tetrazine ligation is exceptionally well-suited for creating such probes. nih.gov

In a common design, a fluorophore is conjugated to a tetrazine in a way that its fluorescence is quenched. This quenching can occur through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT) between the fluorophore and the tetrazine ring. nih.gov When the tetrazine reacts with a TCO-tagged target molecule, the electronic structure of the tetrazine is disrupted, eliminating the quenching effect and causing a dramatic increase in fluorescence. nih.govnih.gov This mechanism allows for wash-free, real-time imaging with a high signal-to-noise ratio, making it ideal for tracking small molecules or proteins inside living cells. nih.gov This technology has been successfully applied in various advanced imaging techniques, including super-resolution microscopy (STED and SOFI), enabling the visualization of cellular structures with unprecedented detail. acs.org

| Probe Type | Mechanism | Fluorescence Turn-On | Application |

| Tetrazine-Fluorophore Conjugate | Fluorescence is quenched by the tetrazine ring prior to reaction. | Up to 20-fold increase upon reaction with TCO. nih.gov | Live-cell imaging of TCO-labeled biomolecules. nih.gov |

| Close-Proximity Tetrazine Dyes | Efficient quenching via electron exchange between a closely linked tetrazine and fluorophore. | High fluorogenicity, especially with far-red emitting dyes. acs.org | Multicolor live-cell imaging and super-resolution microscopy (STED, SOFI). acs.org |

| Mechanism-Based Fluorogenic TCO | The reaction product itself (a 1,4-dihydropyridazine) is a novel, highly fluorescent compound. | Formation of a new fluorophore directly from non-fluorescent reactants. nih.gov | Bioimaging without the need for a pre-attached fluorophore. nih.gov |

Development of Cyclooctene-Based Scaffolds for Radiochemistry Applications

In nuclear medicine, pretargeting strategies are used to improve the therapeutic and diagnostic efficacy of radionuclides while minimizing radiation exposure to healthy tissues. frontiersin.org The TCO-tetrazine ligation is a leading platform for in vivo pretargeting. mdpi.com

The process involves two steps. First, a targeting vector, such as a monoclonal antibody modified with a TCO derivative, is administered. frontiersin.orgnih.gov This antibody circulates and accumulates at the target site (e.g., a tumor). After unbound antibody has cleared from the bloodstream, a second component—a small, radiolabeled tetrazine—is injected. nih.gov This small molecule clears rapidly from non-target tissues but reacts quickly and irreversibly with the TCO-tagged antibody at the target site, leading to a high concentration of the radionuclide at the desired location. frontiersin.orgnih.gov

| Radionuclide | Application | Chelator/Prosthetic Group | Reference |

| Technetium-99m (⁹⁹mTc) | SPECT Imaging | - | nih.gov |

| Indium-111 (¹¹¹In) | SPECT Imaging | DOTA | mdpi.com |

| Lutetium-177 (¹⁷⁷Lu) | Targeted Radiotherapy | DOTA | nih.gov |

| Fluorine-18 (¹⁸F) | PET Imaging | Al[¹⁸F]-NOTA | nih.gov |

| Copper-64 (⁶⁴Cu) | PET Imaging | NOTA | mdpi.com |

| Gallium-68 (⁶⁸Ga) | PET Imaging | DOTA | mdpi.com |

Cyclooctene Derivatives in Polymer Science and Supramolecular Chemistry

Cyclooctene derivatives, including cyclooct-4-en-1-ylmethanol, are valuable monomers in polymer science, primarily through Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique utilizes transition metal catalysts to open the cyclic olefin and form linear polymers with the double bonds retained in the backbone. The presence of functional groups on the cyclooctene ring allows for the synthesis of functionalized polyolefins with tailored properties.

The well-defined ruthenium-based metathesis catalyst, (PCy₃)₂Cl₂Ru=CHCHCPh₂, has been successfully employed for the ROMP of a variety of 5-substituted cyclooctenes. umn.eduacs.org This catalyst demonstrates good tolerance to polar functional groups, enabling the direct polymerization of monomers carrying alcohol, ketone, ester, and bromine functionalities. umn.eduacs.org The resulting polymers incorporate these functional groups directly into the polymer backbone, offering handles for further modification or for tuning the material's properties. umn.eduacs.org

The polymerization of 5-hydroxycyclooctene, a closely related derivative of cyclooct-4-en-1-ylmethanol, proceeds in good yield to produce a functionalized polymer. The molecular weight of these polymers can be controlled by adjusting the monomer-to-catalyst ratio and through the use of chain-transfer agents. umn.eduacs.org Subsequent hydrogenation of the polymer backbone can yield materials analogous to ethylene/vinyl copolymers. umn.eduacs.org

The thermal properties of these functionalized polymers are influenced by the nature of the substituent. For instance, the glass transition temperatures (Tg) of polymers derived from various 5-substituted cyclooctenes have been characterized, as detailed in the table below.

| Substituent (R) in 5-R-cyclooctene | Yield (%) | Mn (g/mol) | PDI | Tg (°C) |

|---|---|---|---|---|

| -OH | 85 | 110,000 | 1.8 | -50 |

| -OAc | 92 | 150,000 | 1.7 | -55 |

| -C(O)CH₃ | 75 | 95,000 | 1.9 | -45 |

| -Br | 88 | 125,000 | 1.6 | -48 |

In the realm of supramolecular chemistry, the strained trans-isomer of cyclooctene derivatives plays a significant role, particularly in the field of bioorthogonal chemistry. The high ring strain of trans-cyclooctenes facilitates rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. nih.govtcichemicals.com This "click" reaction is exceptionally fast and proceeds without the need for a catalyst, making it suitable for applications in biological systems. tcichemicals.com While not forming large, ordered supramolecular assemblies in the classical sense, these specific and efficient molecular interactions are a cornerstone of creating complex, functional bio-conjugates and materials for targeted delivery and imaging. nih.gov

Role as Building Blocks in the Total Synthesis of Complex Molecules and Natural Product Analogues

The cyclooctane (B165968) ring is a key structural feature in a diverse array of complex natural products, particularly in the sesterterpene and diterpene families. nih.govresearchgate.net The synthesis of these intricate molecules often relies on the strategic construction of the eight-membered ring, making cyclooctene derivatives valuable building blocks. nih.govresearchgate.net

A prominent class of natural products featuring a dicyclopenta[a,d]cyclooctane core are the ophiobolins and fusicoccins. nih.govresearchgate.net These compounds exhibit a range of biological activities, including anti-tumor and anti-nematode properties, making them attractive targets for total synthesis. nih.gov Synthetic strategies towards these molecules often involve the formation of the central cyclooctane ring as a key step. Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of the cyclopenta escholarship.organnulene systems present in these natural products. nih.govresearchgate.net

For example, the synthesis of versatile building blocks for ophiobolins and fusicoccins has been achieved through a sequence where RCM is employed to form the eight-membered ring. nih.govresearchgate.net A diene precursor, assembled through other synthetic transformations, is subjected to a ruthenium catalyst to effect the ring closure. This approach allows for the creation of the core cyclooctane structure with substituents positioned for further elaboration into the final natural product.

The general synthetic approach to the dicyclopenta[a,d]cyclooctane skeleton often involves the following key transformations:

| Synthetic Strategy | Description | Relevance to Cyclooct-4-en-1-ylmethanol |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from an acyclic diene using a transition metal catalyst (e.g., Grubbs catalyst). This is a common method for constructing eight-membered rings. nih.govresearchgate.net | A precursor diene for RCM could potentially be synthesized from cyclooct-4-en-1-ylmethanol by functional group manipulation and chain extension. |

| Radical Cascade Cyclization | A series of intramolecular radical additions to form multiple rings in a single step. This has been used to efficiently construct the 5/8/5-fused ring systems of ophiobolins. escholarship.org | The cyclooctene moiety can act as a radical acceptor in such cascades. |

| Wagner-Meerwein Rearrangement | A carbocation-mediated rearrangement that can be used to alter the carbon skeleton and achieve the desired ring system. nih.govresearchgate.net | The hydroxyl group in cyclooct-4-en-1-ylmethanol could be used to generate a carbocation to initiate such rearrangements. |

While direct incorporation of cyclooct-4-en-1-ylmethanol as a starting material in a published total synthesis of these specific complex natural products is not prominently documented, its structure represents a pre-formed, functionalized cyclooctene ring. This makes it a conceptually ideal starting point or intermediate for the synthesis of more complex molecules. The hydroxyl group provides a handle for further chemical transformations, such as chain extension to install the necessary diene functionality for an RCM reaction, or for use as a nucleophile or directing group in other cyclization strategies. The inherent stereochemistry of the molecule can also be exploited in asymmetric syntheses.

Furthermore, cyclooctene derivatives are employed in the synthesis of fused and bridged bicyclic systems. nih.govnih.gov Intramolecular cycloaddition reactions, for instance, can utilize the double bond of the cyclooctene ring to form complex polycyclic structures. nih.gov

Analytical and Spectroscopic Characterization in Cyclooct 4 En 1 Ylmethanol Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of cyclooct-4-en-1-ylmethanol in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provides unambiguous evidence for its connectivity and stereochemistry.

¹H NMR spectroscopy allows for the identification and differentiation of the various protons in the molecule based on their chemical environment. The olefinic protons of the cis-double bond in the cyclooctene (B146475) ring are expected to appear in the downfield region, typically around 5.5-5.7 ppm. The proton on the carbon bearing the hydroxymethyl group (-CH-CH₂OH) would likely resonate around 3.5-4.0 ppm, while the protons of the hydroxymethyl group (-CH₂OH) would also appear in this region. The remaining aliphatic methylene (B1212753) and methine protons of the cyclooctane (B165968) ring would produce a complex set of overlapping signals in the upfield region, generally between 1.0 and 2.5 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The olefinic carbons are typically observed in the 128-132 ppm range. The carbon atom attached to the hydroxyl group (C-1) is expected to resonate around 70-75 ppm, while the hydroxymethyl carbon would appear at approximately 60-65 ppm. The aliphatic carbons of the ring would have signals in the 20-40 ppm region.

Two-dimensional NMR techniques are crucial for assembling the complete molecular puzzle. Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling relationships, helping to trace the connectivity of the protons through the carbon framework. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For quaternary carbons, the Heteronuclear Multiple Bond Correlation (HMBC) technique can be used, which shows correlations between carbons and protons over two or three bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclooct-4-en-1-ylmethanol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4/C5 (Olefinic) | 5.5 - 5.7 | 128 - 132 |

| C1 (CH-CH₂OH) | 3.5 - 4.0 | 70 - 75 |

| -CH₂OH | 3.4 - 3.6 | 60 - 65 |

| Ring CH₂ (Aliphatic) | 1.0 - 2.5 | 20 - 40 |

| -OH | Variable | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital technique for the precise determination of the molecular formula of cyclooct-4-en-1-ylmethanol. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), the elemental composition can be unequivocally confirmed. For cyclooct-4-en-1-ylmethanol (C₉H₁₆O), the calculated exact mass is 140.120115 Da. nih.gov

Electron ionization (EI) is a common method used in conjunction with mass spectrometry. In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z 140. The fragmentation pattern provides further structural information. Plausible fragmentation pathways for cyclooct-4-en-1-ylmethanol include the loss of a water molecule ([M-H₂O]⁺) leading to a peak at m/z 122, or the loss of the hydroxymethyl radical ([M-•CH₂OH]⁺) resulting in a fragment at m/z 109. Cleavage of the cyclooctene ring can also lead to a variety of smaller charged fragments. libretexts.orglibretexts.orgchemguide.co.uk

Table 2: HRMS Data for Cyclooct-4-en-1-ylmethanol

| Property | Value |

| Molecular Formula | C₉H₁₆O |

| Calculated Exact Mass | 140.120115 Da |

| Molecular Weight | 140.22 g/mol |

| Common Fragments (m/z) | [M-H₂O]⁺ (122), [M-•CH₂OH]⁺ (109) |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in cyclooct-4-en-1-ylmethanol. The presence of a hydroxyl (-OH) group is indicated by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol typically appears in the 1050-1150 cm⁻¹ range.

The presence of the carbon-carbon double bond (C=C) within the cyclooctene ring is confirmed by a stretching absorption band around 1640-1680 cm⁻¹. The corresponding =C-H stretching vibrations are usually observed just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups in the ring appear just below 3000 cm⁻¹. IR spectroscopy is also a valuable tool for monitoring reactions, for instance, by observing the disappearance of the -OH band upon its conversion to another functional group.

Table 3: Characteristic IR Absorption Frequencies for Cyclooct-4-en-1-ylmethanol

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| =C-H (Alkene) | Stretching | 3010 - 3095 |

| C-H (Alkane) | Stretching | 2850 - 2960 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

Chromatographic Techniques (GC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of cyclooct-4-en-1-ylmethanol and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a quick, inexpensive, and convenient technique for qualitative analysis. sigmaaldrich.com For a molecule of intermediate polarity like cyclooct-4-en-1-ylmethanol, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is usually a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). sigmaaldrich.com By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized for effective separation from starting materials, byproducts, or impurities. Visualization can be achieved using a variety of methods, including UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate, which reacts with the double bond and the alcohol group.

Gas Chromatography (GC) is a powerful technique for both qualitative and quantitative analysis of volatile compounds like cyclooct-4-en-1-ylmethanol. The sample is vaporized and passed through a long column containing a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. For this analyte, a non-polar or medium-polarity capillary column, such as one with a poly(dimethyl siloxane) or a (5% diphenyl/95% dimethyl siloxane) phase, would be suitable. sigmaaldrich.com The retention time is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). A flame ionization detector (FID) is commonly used for detection, and the peak area is proportional to the amount of the compound, allowing for accurate purity determination.

Table 4: Recommended Chromatographic Conditions for Cyclooct-4-en-1-ylmethanol

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Typical Application |

| Thin-Layer Chromatography (TLC) | Silica Gel (SiO₂) | Hexane/Ethyl Acetate mixture | Reaction monitoring, qualitative purity check |

| Gas Chromatography (GC) | Poly(dimethyl siloxane) or similar non-polar phase | Helium or Nitrogen | Purity assessment, quantitative analysis |

Future Perspectives and Emerging Research Directions

Exploration of Novel Cyclooctene-Based Bioorthogonal Chemistries

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The strained trans-isomer of Cyclooct-4-en-1-ylmethanol, known as trans-cyclooct-4-enol (TCO-OH), and its derivatives are highly valued for their rapid reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. nih.govresearchgate.net This "click" reaction is exceptionally fast and specific, making it a powerful tool for labeling and tracking biomolecules in real-time. nih.gov

Future research is focused on expanding the toolkit of cyclooctene-based bioorthogonal reactions beyond the well-established tetrazine ligation. This includes the development of novel reaction partners that exhibit unique reactivity and orthogonality, allowing for multiple, simultaneous labeling experiments within the same biological system. The goal is to create a suite of mutually exclusive "click" reactions. For instance, researchers are exploring different classes of dipoles and dienophiles that react selectively with specific TCO derivatives, which can be synthesized from Cyclooct-4-en-1-ylmethanol. The functional handle of Cyclooct-4-en-1-ylmethanol (the hydroxymethyl group) provides a convenient point for modification, allowing chemists to tune the electronic properties and steric profile of the cyclooctene (B146475) ring to achieve desired reactivity and stability. nih.gov

Key areas of exploration include:

Developing next-generation TCOs: Creating derivatives with enhanced stability, faster kinetics, and improved water solubility for in vivo applications. researchgate.net

Discovering new reaction partners: Moving beyond tetrazines to other reactive species that can undergo rapid and selective cycloadditions with TCOs.

"Click-to-release" strategies: Designing TCO-based linkers that not only attach a payload (like a drug) to a target but also release it upon reaction with a specific trigger, enabling targeted drug delivery. researchgate.net

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

In the context of Cyclooct-4-en-1-ylmethanol and its derivatives, AI can be applied in several ways:

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex TCO derivatives starting from simple precursors. discoveracs.orgchemcopilot.comarxiv.org These platforms leverage vast reaction databases to identify the most viable pathways, potentially uncovering more sustainable or cost-effective methods. grace.comdiscoveracs.org

Reaction Condition Optimization: ML algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature, reaction time) to maximize the yield and purity of a desired product. beilstein-journals.orgresearchgate.net This is particularly valuable for optimizing the diastereoselective synthesis of specific TCO isomers, a persistent challenge in this area. nih.gov

Discovery of New Reactions: By analyzing chemical space and predicting reaction feasibility, ML models can guide researchers toward entirely new bioorthogonal reactions with desirable properties, moving beyond human intuition. beilstein-journals.org

| AI/ML Application | Potential Impact on Cyclooctene Chemistry |

| Retrosynthesis | Designs efficient, novel, and sustainable synthetic pathways to complex TCO derivatives. discoveracs.orgchemcopilot.comarxiv.org |

| Reaction Optimization | Predicts optimal conditions to maximize yield and stereoselectivity of TCO synthesis. beilstein-journals.orgresearchgate.net |

| New Reaction Discovery | Identifies novel bioorthogonal reaction partners and conditions by screening vast virtual chemical libraries. beilstein-journals.org |

Expansion of Research into Chemical Tool Development for Biomedical Innovation

Derivatives of Cyclooct-4-en-1-ylmethanol are instrumental in creating sophisticated chemical tools for a wide range of biomedical applications. The ability to attach probes, drugs, or imaging agents to specific biomolecules inside living organisms opens up new avenues for diagnostics and therapeutics. researchgate.net

Future research in this area is focused on leveraging the unique properties of TCOs for increasingly complex biological challenges:

Pretargeted Imaging and Therapy: This strategy involves a two-step approach. First, a TCO-functionalized antibody is administered, which accumulates at a target site (e.g., a tumor). After the unbound antibody is cleared from circulation, a second, much smaller molecule carrying an imaging agent (for PET or SPECT scans) or a therapeutic payload (like a radionuclide) and a tetrazine group is injected. This small molecule rapidly finds and "clicks" with the TCO-tagged antibody at the target site, delivering its payload with high precision and minimizing off-target effects. researchgate.net

Targeted Drug Delivery: "Click-to-release" systems based on TCOs are being developed to create prodrugs that are activated only at the site of disease. The TCO acts as a cleavable linker, releasing the active drug upon reacting with a tetrazine trigger, which could be localized to a specific tissue. researchgate.net

Live-Cell Imaging: The high speed and biocompatibility of the TCO-tetrazine ligation allow for real-time visualization of dynamic cellular processes. Researchers are developing novel fluorescent probes and TCO-tagged biomolecules to study everything from protein trafficking to glycan metabolism.

Sustainable and Scalable Synthetic Methodologies for Cyclooct-4-en-1-ylmethanol and its Advanced Derivatives

As the applications of cyclooctene-based tools expand, so does the demand for their synthesis. Historically, the preparation of trans-cyclooctenes has been a significant bottleneck due to low yields and difficult purifications. nih.govudel.edu Consequently, a major research focus is on developing sustainable and scalable manufacturing processes.

Key advancements are being made in the following areas:

Flow Photochemistry: The critical step in producing reactive TCOs is the photochemical isomerization of their cis-isomers. Traditional batch photochemistry is inefficient and difficult to scale. Modern flow chemistry setups, where the reaction mixture is continuously pumped through an irradiated tube, have revolutionized this process. udel.edunih.gov These systems allow for precise control over reaction parameters, leading to higher yields, improved safety, and the ability to produce multi-gram quantities of TCOs. udel.edudigitellinc.com

Green Chemistry Principles: Researchers are incorporating green chemistry principles to reduce the environmental impact of synthesis. This includes using less hazardous solvents, developing recyclable catalysts, and designing more atom-economical reactions. researchgate.netmdpi.com For example, recent methods have replaced silver nitrate, commonly used to capture the trans-isomer product in flow systems, with reusable silver-functionalized silica (B1680970) gels to prevent silver leaching. nih.gov

| Synthetic Challenge | Modern Solution | Benefit |

| Scalability of Photoisomerization | Continuous Flow Photochemistry | Increased throughput, safety, and yield. udel.edudigitellinc.com |

| Environmental Impact | Recyclable catalysts, greener solvents | Reduced waste and use of hazardous materials. nih.govresearchgate.net |

| Product Purification | Diastereoselective synthetic routes | Simplified purification, higher purity of the final product. nih.gov |

Q & A

Q. What are the recommended methodologies for synthesizing Cyclooct-4-en-1-ylmethanol, and how can reaction conditions be optimized?

Cyclooct-4-en-1-ylmethanol can be synthesized via allylation or hydroxylation of cyclooctene derivatives. For example, allyl tributyl stannane-mediated reactions (similar to Entry 3q in ) can yield substituted alcohols. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature, and solvent polarity to enhance regioselectivity. Monitoring byproducts using GC-MS or HPLC ensures purity .

Q. How should researchers handle and store Cyclooct-4-en-1-ylmethanol to mitigate peroxide formation risks?

The cyclo-octene moiety in Cyclooct-4-en-1-ylmethanol is prone to peroxide formation upon prolonged exposure to oxygen. Storage guidelines include:

- Using amber glass containers under inert gas (N₂/Ar).

- Adding stabilizers like BHT (butylated hydroxytoluene).

- Regular testing for peroxides via iodide titration or test strips. Refer to peroxide-forming compound protocols in .

Q. What spectroscopic techniques are critical for characterizing Cyclooct-4-en-1-ylmethanol?

Key methods include:

- ¹H/¹³C NMR : Assigning signals for the cyclo-octene ring (δ ~5.3–5.8 ppm for vinyl protons) and hydroxymethyl group (δ ~3.5–4.0 ppm).

- IR Spectroscopy : Identifying O-H stretches (~3200–3600 cm⁻¹) and C=C stretches (~1640 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Confirming molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of Cyclooct-4-en-1-ylmethanol derivatives?

Discrepancies in stereochemistry (e.g., axial vs. equatorial hydroxyl orientation) can arise from NMR coupling constants. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict lowest-energy conformers, which are cross-validated against experimental NOESY/ROESY data. This approach resolves ambiguities in dynamic ring systems .

Q. What challenges arise in crystallizing Cyclooct-4-en-1-ylmethanol, and how can SHELX software address them?

The compound’s conformational flexibility and low melting point complicate crystal growth. Strategies include:

Q. How does the cyclo-octene ring influence the compound’s reactivity in bioorthogonal click chemistry?

The strained trans-cyclooctene (TCO) isomer reacts rapidly with tetrazines via inverse electron-demand Diels-Alder (IEDDA) reactions. Cyclooct-4-en-1-ylmethanol derivatives can be functionalized with PEG or NHS esters (e.g., TCO-PEG4-NHS in ) for bioconjugation. Kinetic studies (stopped-flow UV-Vis) quantify reaction rates (k₂ ~10³–10⁴ M⁻¹s⁻¹) under physiological conditions .

Q. What statistical approaches are recommended for analyzing reproducibility issues in synthetic yields?

Multivariate analysis (e.g., ANOVA or PCA) identifies critical variables (e.g., catalyst loading, temperature). Design of Experiments (DoE) tools, such as fractional factorial designs, optimize yield while minimizing trials. Data contradictions (e.g., outlier batches) are resolved via Grubbs’ test or Q-Q plots, as outlined in ’s methodological rigor guidelines .

Methodological Tables

Table 1. Key Spectral Data for Cyclooct-4-en-1-ylmethanol

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.45 (m, 2H, C=C-H); δ 3.70 (t, 2H, -CH₂OH) | |

| IR (neat) | 3350 cm⁻¹ (O-H); 1645 cm⁻¹ (C=C) | |

| ESI-MS | [M+Na]⁺ = 167.1 m/z |

Table 2. Reactivity Comparison of Cyclooctene Derivatives

| Derivative | Reaction Type | Rate Constant (k₂, M⁻¹s⁻¹) | Application |

|---|---|---|---|

| TCO-PEG4-NHS ester | IEDDA with tetrazines | 1.2 × 10³ | Bioconjugation |

| Cyclooct-4-en-1-ylmethanol | Epoxidation | 0.05 (H₂O₂, pH 7) | Polymer crosslinking |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.